Cas no 681213-48-9 (4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide)

4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core and a trifluoromethylphenyl substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a sulfonamide moiety with a heterocyclic scaffold, potentially enhancing binding affinity and selectivity. The presence of the trifluoromethyl group may improve metabolic stability and lipophilicity, making it a candidate for further pharmacological evaluation. Its well-defined synthetic pathway allows for precise modifications, facilitating structure-activity relationship studies. This compound is primarily utilized in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide structure
681213-48-9 structure
商品名:4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
CAS番号:681213-48-9
MF:C21H22F3N3O3S
メガワット:453.4779
MDL:MFCD02180084
CID:4655277
PubChem ID:2809522

4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
    • 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
    • Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
    • 681213-48-9
    • AKOS037647670
    • CS-0331377
    • AS-74450
    • 4-PENTYL-N-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YLMETHYL)BENZENE-1-SULFONAMIDE
    • D93095
    • 4-pentyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzenesulfonamide
    • 4-pentyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzene-1-sulfonamide
    • 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
    • MDL: MFCD02180084
    • インチ: 1S/C21H22F3N3O3S/c1-2-3-4-5-15-6-12-18(13-7-15)31(28,29)25-14-19-26-20(27-30-19)16-8-10-17(11-9-16)21(22,23)24/h6-13,25H,2-5,14H2,1H3
    • InChIKey: JPOFPIGDTPRIIM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(N([H])C([H])([H])C1=NC(C2C([H])=C([H])C(C(F)(F)F)=C([H])C=2[H])=NO1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 453.13339723g/mol
  • どういたいしつりょう: 453.13339723g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 641
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.5
  • 疎水性パラメータ計算基準値(XlogP): 5.6

4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D760037-100mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
100mg
$505 2024-06-07
Aaron
AR003ASP-250mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
250mg
$1039.00 2025-01-21
1PlusChem
1P003AKD-25mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
25mg
$199.00 2024-04-22
A2B Chem LLC
AB52861-250mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
250mg
$1164.00 2024-04-19
eNovation Chemicals LLC
D760037-100mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
100mg
$505 2025-02-24
eNovation Chemicals LLC
D760037-25mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
25mg
$190 2025-02-24
Chemenu
CM418249-100mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%+
100mg
$*** 2023-03-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P907345-100mg
4-Pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
681213-48-9 95%
100mg
6,894.00 2021-05-17
eNovation Chemicals LLC
D760037-25mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
25mg
$190 2025-02-19
eNovation Chemicals LLC
D760037-250mg
Benzenesulfonamide, 4-pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
681213-48-9 95%
250mg
$1010 2025-02-19

4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide 関連文献

4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamideに関する追加情報

Introduction to 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide and Its Significance in Modern Chemical Biology

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide, with the CAS number 681213-48-9, has emerged as a compound of significant interest due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, recent research applications, and future prospects in the field of medicinal chemistry.

The molecular structure of 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide is characterized by a complex arrangement of functional groups, including a benzenesulfonamide moiety and a 1,2,4-oxadiazole ring. The presence of these groups contributes to its diverse chemical reactivity and potential interactions with biological targets. Specifically, the trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

In recent years, there has been growing interest in the exploration of heterocyclic compounds for their pharmacological properties. The 1,2,4-oxadiazole ring is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological pathways. Studies have demonstrated that oxadiazole derivatives exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of this motif into 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide not only enhances its structural complexity but also opens up new avenues for therapeutic intervention.

The benzenesulfonamide moiety is another critical component of this compound that contributes to its biological activity. Sulfonamides are known for their broad spectrum of pharmacological effects and have been widely used in the treatment of various diseases. The sulfonamide group in 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide is positioned strategically to interact with biological targets such as enzymes and receptors. This interaction can lead to modulatory effects on cellular processes, making the compound a promising candidate for further investigation.

Recent research has focused on the synthesis and characterization of derivatives of 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide. These studies have revealed that slight modifications in the molecular structure can significantly alter its biological activity. For instance, variations in the length or substitution pattern of the pentyl side chain can influence the compound's solubility and bioavailability. Such findings underscore the importance of structural optimization in drug development and highlight the potential of this compound as a lead molecule for further medicinal chemistry efforts.

The potential applications of 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide extend beyond traditional therapeutic areas. Emerging research suggests that this compound may have utility in addressing emerging challenges in medicine. For example, its structural features make it a suitable candidate for developing novel antiviral agents against rapidly evolving pathogens. Additionally, its ability to interact with multiple biological targets positions it as a potential candidate for multitargeted drug design strategies.

In conclusion, 4-Pentyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide, identified by CAS number 681213-48-9, represents a significant advancement in chemical biology and pharmaceutical sciences. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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